Lactimidomycin

Description

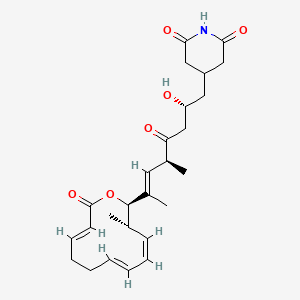

This compound is a natural product found in Streptomyces amphibiosporus and Streptomyces with data available.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H35NO6 |

|---|---|

Molecular Weight |

457.6 g/mol |

IUPAC Name |

4-[(E,2R,5S)-2-hydroxy-5-methyl-7-[(2R,3S,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione |

InChI |

InChI=1S/C26H35NO6/c1-17-10-8-6-4-5-7-9-11-25(32)33-26(17)19(3)12-18(2)22(29)16-21(28)13-20-14-23(30)27-24(31)15-20/h4,6,8-12,17-18,20-21,26,28H,5,7,13-16H2,1-3H3,(H,27,30,31)/b6-4+,10-8-,11-9+,19-12+/t17-,18-,21+,26+/m0/s1 |

InChI Key |

OYOKHBHOTQDIPM-BRHOHSSQSA-N |

SMILES |

CC1C=CC=CCCC=CC(=O)OC1C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C |

Isomeric SMILES |

C[C@H]1/C=C\C=C\CC/C=C/C(=O)O[C@H]1/C(=C/[C@H](C)C(=O)C[C@@H](CC2CC(=O)NC(=O)C2)O)/C |

Canonical SMILES |

CC1C=CC=CCCC=CC(=O)OC1C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C |

Synonyms |

lactimidomycin |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Lactimidomycin from Streptomyces amphibiosporus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactimidomycin, a glutarimide-containing macrolide, is a natural product isolated from the fermentation broth of Streptomyces amphibiosporus ATCC 53964.[1] First reported in 1992, it has garnered significant scientific interest due to its potent and diverse biological activities, including antitumor, antifungal, and antiviral properties.[1] Mechanistically, this compound is a powerful inhibitor of eukaryotic translation elongation, a fundamental cellular process, making it a valuable tool for basic research and a promising lead compound for therapeutic development. This technical guide provides an in-depth overview of the discovery of this compound, detailing its production through fermentation of Streptomyces amphibiosporus, its subsequent isolation and purification, and its characterization as a potent bioactive molecule. The document includes a compilation of its reported biological activities with corresponding quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and the experimental workflow.

Introduction

Streptomyces, a genus of Gram-positive bacteria, is renowned for its prolific production of a wide array of secondary metabolites with diverse chemical structures and biological activities, including many clinically important antibiotics. This compound, produced by Streptomyces amphibiosporus, is a member of the glutarimide-containing polyketide family of natural products.[2] It exhibits strong in vitro cytotoxicity against a range of human cancer cell lines and also demonstrates antifungal and antiviral activities.[1] The potent biological profile of this compound has spurred efforts to improve its production and to synthesize analogues for further therapeutic evaluation.

Quantitative Data Presentation

The biological activity of this compound has been quantified against various cell lines and viruses. The following tables summarize the reported data.

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Various Human Cell Lines | Not Specified | 3.0 - 65 |

Note: The original 1992 publication reported a range of IC50 values against a number of human cell lines without specifying each one.

Table 2: Antiviral Activity of this compound

| Virus | Family | Cell Line | Value | Metric |

| Dengue Virus 2 (DENV2) | Flaviviridae | Huh7 | 0.4 µM | EC90 |

Table 3: Production Yield of this compound

| Strain | Condition | Titer (mg/L) |

| S. amphibiosporus ATCC 53964 (Wild-Type) | Standard Fermentation | ~20 |

| S. amphibiosporus ATCC 53964 (Engineered) | Overexpression of mgsA or chxA | 106 |

Experimental Protocols

The following protocols are detailed methodologies for the production, isolation, and biological evaluation of this compound.

Fermentation of Streptomyces amphibiosporus ATCC 53964

This protocol is a composite based on general methods for Streptomyces fermentation and reports on this compound production.

3.1.1. Media Preparation

-

Seed Medium (per 1 L): Soluble Starch 20 g, K₂HPO₄ 0.5 g, KNO₃ 1 g, NaCl 0.5 g, MgSO₄·7H₂O 0.5 g, FeSO₄·7H₂O 0.01 g. Adjust pH to 7.2-7.4.

-

Production Medium (per 1 L): Glucose 40 g, Corn Starch 20 g, Hot-pressed Soybean Flour 25 g, CaCO₃ 3 g.

3.1.2. Fermentation a

-

Seed Culture: Inoculate a loopful of S. amphibiosporus ATCC 53964 from a fresh agar plate into a 250 mL flask containing 50 mL of seed medium. Incubate at 28°C on a rotary shaker at 220 rpm for 48 hours.

-

Production Culture: Inoculate a 2 L flask containing 500 mL of production medium with 25 mL (5% v/v) of the seed culture.

-

Incubation: Incubate the production culture at 28°C on a rotary shaker at 220 rpm for 7 to 10 days. Monitor the production of this compound periodically by HPLC analysis of the culture extract.

Isolation and Purification of this compound

This protocol is based on general methods for the purification of natural products from Streptomyces.

-

Extraction: a. Centrifuge the fermentation broth to separate the mycelium from the supernatant. b. Extract the supernatant twice with an equal volume of ethyl acetate. c. Extract the mycelial cake with methanol. d. Combine the ethyl acetate and methanol extracts and evaporate to dryness under reduced pressure to yield a crude extract.

-

Silica Gel Column Chromatography: a. Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel. b. Apply the dried silica gel mixture to a silica gel column pre-equilibrated with chloroform. c. Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10 v/v). d. Collect fractions and analyze by thin-layer chromatography (TLC) or HPLC to identify those containing this compound. e. Pool the this compound-containing fractions and evaporate the solvent.

-

High-Performance Liquid Chromatography (HPLC) Purification: a. Dissolve the partially purified sample in methanol. b. Purify the sample using a preparative reversed-phase C18 HPLC column. c. Elute with a linear gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 40 minutes). d. Monitor the elution at a suitable wavelength (e.g., 220 nm) and collect the peak corresponding to this compound. e. Evaporate the solvent from the collected fraction to obtain pure this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

-

Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antiviral Assay (Plaque Reduction Assay)

This protocol is a standard method for evaluating the antiviral activity of a compound.

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in a 24-well plate.

-

Virus and Compound Incubation: Prepare serial dilutions of this compound. Mix the diluted compound with a known titer of the virus (e.g., Dengue virus) and incubate for 1 hour at 37°C.

-

Infection: Add the virus-compound mixture to the cell monolayers and incubate for 1-2 hours to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) to restrict virus spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Plaque Counting and EC50/EC90 Calculation: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Plot a dose-response curve to determine the effective concentration (e.g., EC50 or EC90).

Mandatory Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound as a Eukaryotic Translation Elongation Inhibitor.

Experimental Workflow for this compound Discovery and Characterization

Caption: Experimental Workflow for the Discovery and Characterization of this compound.

Conclusion

This compound, a natural product from Streptomyces amphibiosporus, stands out as a potent inhibitor of eukaryotic translation elongation with significant potential in drug discovery, particularly in the fields of oncology and virology. This technical guide has provided a comprehensive overview of its discovery, production, purification, and biological characterization. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers aiming to work with this fascinating molecule. Further research into the biosynthesis of this compound and the development of synthetic analogues may lead to the discovery of new therapeutic agents with improved efficacy and pharmacological properties.

References

- 1. This compound, a new glutarimide group antibiotic. Production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overproduction of this compound by cross-overexpression of genes encoding Streptomyces antibiotic regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Lactimidomycin's Mechanism of Action as a Translation Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactimidomycin (LTM) is a potent, naturally occurring glutarimide antibiotic that selectively inhibits eukaryotic protein synthesis. Its mechanism of action involves binding to the eukaryotic ribosome and arresting the process of translation elongation. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its binding site, the specific step of translation it inhibits, and its differential effects compared to the well-known translation inhibitor, cycloheximide. This document synthesizes quantitative data, outlines detailed experimental protocols for studying this compound's effects, and provides visual representations of its mechanism and related experimental workflows.

Introduction

Protein synthesis is a fundamental cellular process and a key target for therapeutic intervention in various diseases, including cancer and viral infections. This compound, isolated from Streptomyces amphibiosporus, has demonstrated significant antiproliferative and antiviral activities, stemming from its ability to potently inhibit eukaryotic translation.[1][2] Understanding the precise mechanism of action of this compound is crucial for its development as a therapeutic agent and as a tool for basic research in protein synthesis.

Core Mechanism of Action: Targeting the Eukaryotic Ribosome

This compound exerts its inhibitory effect by directly targeting the large ribosomal subunit (60S) in eukaryotes.[3][4]

Binding Site on the 60S Ribosomal Subunit

This compound binds to the E-site (Exit site) of the 60S ribosomal subunit.[2][3][4] Footprinting experiments have precisely mapped the binding pocket, revealing that this compound protects a single cytidine nucleotide, C3993, in the 28S rRNA.[3][4] This defines a common binding pocket for this compound and the structurally related inhibitor, cycloheximide.[3][4]

Inhibition of Translation Elongation

This compound is a specific inhibitor of the elongation phase of translation.[3][4] Its binding to the E-site physically obstructs the translocation step, which is the movement of the ribosome along the mRNA. This blockage is mediated by the eukaryotic elongation factor 2 (eEF2).[4] By preventing the translocation of the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site, this compound effectively freezes the ribosome on the mRNA, thereby halting protein synthesis.[4]

Differential Mechanism Compared to Cycloheximide

While both this compound and cycloheximide bind to the E-site and inhibit translocation, they exhibit subtle but significant mechanistic differences.[3][4] this compound is a more potent inhibitor of translation than cycloheximide.[3] This difference in potency is reflected in their binding affinities for the ribosome. The key distinction lies in their interaction with the deacylated tRNA in the E-site. Due to its larger size, this compound physically occludes the binding of the deacylated tRNA to the E-site.[4] In contrast, the smaller cycloheximide molecule can co-occupy the E-site with a deacylated tRNA.[4] This unique property of this compound to preferentially bind to ribosomes with an empty E-site makes it a valuable tool for studying translation initiation.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: Binding Affinities and Inhibitory Concentrations

| Parameter | Value | Organism/System | Reference |

| Kd (LTM) | 500 nM | Eukaryotic Ribosome | [4] |

| Kd (CHX) | 15 µM | Eukaryotic Ribosome | [4] |

| IC50 (Protein Synthesis) | 37.82 nM | [5] | |

| EC90 (DENV2 Inhibition) | 0.4 µM | Huh7 cells | [2] |

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | IC50 (nM) | Cancer Type |

| Hs 579T | Low nanomolar range | Breast |

| HCC 1937 | Low nanomolar range | Breast |

| HCC 1395 | Low nanomolar range | Breast |

| HCC 2218 | Low nanomolar range | Breast |

| BT 474 | Low nanomolar range | Breast |

| MCF 7 | Low nanomolar range | Breast |

| MDA MB231 | Low nanomolar range | Breast |

Note: Specific low nanomolar range values were not provided in the search results, but were described as such.

Signaling Pathways and Cellular Responses

The Integrated Stress Response (ISR)

Ribosome stalling, a direct consequence of this compound's action, is a known trigger for the Integrated Stress Response (ISR).[6] The ISR is a cellular stress response pathway that, upon activation, leads to a global reduction in protein synthesis while promoting the translation of specific stress-related mRNAs. The key event in ISR activation is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). While direct experimental evidence for this compound-induced ISR activation was not found in the provided search results, its mechanism of action strongly suggests its involvement in this pathway.

mTOR Signaling Pathway

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, with protein synthesis being a major downstream effector. Inhibition of translation can impact mTOR signaling. A study has shown that translation inhibitors, including this compound, can induce the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosome biogenesis and autophagy.[7] TFEB is negatively regulated by mTOR. Therefore, this compound-induced translation inhibition may lead to the activation of TFEB, suggesting a potential interplay with the mTOR signaling pathway.

Experimental Protocols

Ribosome Profiling with this compound

Ribosome profiling (Ribo-Seq) is a powerful technique to study translation at a genome-wide level. This compound's preferential binding to initiating ribosomes makes it an invaluable tool for mapping translation initiation sites (TIS).

Protocol Outline:

-

Cell Treatment: Treat cultured cells with this compound (typically 5 µM to 50 µM) for a specified duration to enrich for initiating ribosomes.[8][9]

-

Cell Lysis: Lyse the cells in a buffer containing cycloheximide to freeze elongating ribosomes.

-

Nuclease Footprinting: Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

-

Ribosome Recovery: Isolate the 80S monosomes containing the ribosome-protected mRNA fragments (footprints) by sucrose gradient centrifugation or ultracentrifugation through a sucrose cushion.[9][10]

-

RNA Extraction: Extract the RNA footprints from the isolated ribosomes.

-

Library Preparation: Ligate adapters to the 3' and 5' ends of the footprints, perform reverse transcription, and PCR amplify the resulting cDNA to generate a sequencing library.

-

Deep Sequencing: Sequence the library using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome or transcriptome to determine the positions and density of ribosomes.

In Vitro Translation Assay

In vitro translation assays are used to directly measure the effect of an inhibitor on protein synthesis in a cell-free system.

Protocol Outline:

-

Reaction Setup: Prepare a reaction mixture containing a cell-free extract (e.g., rabbit reticulocyte lysate), an mRNA template (e.g., luciferase mRNA), amino acids (including a radiolabeled one like 35S-methionine), and an energy source.

-

Inhibitor Addition: Add this compound at various concentrations to the reaction mixtures. A common concentration used in studies is 200 µM.[4]

-

Incubation: Incubate the reactions at 30°C for a defined period (e.g., 60-90 minutes).[11]

-

Detection:

-

Radiolabeling: Precipitate the newly synthesized proteins and measure the incorporated radioactivity using a scintillation counter.

-

Luciferase Assay: If using a luciferase reporter, add the appropriate substrate and measure the luminescence.

-

-

Data Analysis: Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex

Cryo-EM can provide high-resolution structural information about the interaction of this compound with the ribosome.

Protocol Outline:

-

Sample Preparation:

-

Purify eukaryotic 80S ribosomes.

-

Incubate the purified ribosomes with an excess of this compound to ensure saturation of the binding site.

-

-

Grid Preparation: Apply a small volume of the ribosome-lactimidomycin complex solution to a cryo-EM grid.

-

Vitrification: Plunge-freeze the grid in liquid ethane to create a thin layer of vitrified ice, preserving the complex in its native state.

-

Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing:

-

Perform particle picking to select images of individual ribosome-lactimidomycin complexes.

-

Classify the particle images to identify different conformational states.

-

Reconstruct a 3D density map of the complex.

-

-

Model Building and Refinement: Build an atomic model of the ribosome and this compound into the cryo-EM density map and refine it to high resolution.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cultured cells.

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Visualizations

Mechanism of Action of this compound

References

- 1. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound – ScienceOpen [scienceopen.com]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. npd.riken.jp [npd.riken.jp]

- 4. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells | Springer Nature Experiments [experiments.springernature.com]

- 6. Ribosome-quality control antagonizes the activation of the integrated-stress response on colliding ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative profiling of initiating ribosomes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genome-wide Annotation and Quantitation of Translation by Ribosome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 11. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide to the Lactimidomycin Binding Site on the Eukaryotic Ribosome E-Site

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of lactimidomycin (LTM), a potent inhibitor of eukaryotic translation. The document details the molecular interactions of LTM with the ribosomal E-site, presents quantitative binding and inhibition data, and outlines the key experimental protocols used to elucidate this information. This guide is intended to be a valuable resource for researchers in the fields of molecular biology, drug development, and cancer research.

Introduction to this compound

This compound is a natural product isolated from Streptomyces amphibiosporus that belongs to the glutarimide-containing family of compounds.[1] It has garnered significant interest due to its potent antiproliferative effects on tumor cell lines and its ability to selectively inhibit protein synthesis.[2][3][4][5] LTM's mechanism of action involves the specific targeting of the eukaryotic ribosome, making it a valuable tool for studying the intricacies of translation and a potential lead compound for the development of novel therapeutics.[1][4]

Mechanism of Action: Inhibition of Translation Elongation

This compound is a highly specific inhibitor of the elongation phase of eukaryotic translation.[1][2][4][5] Its primary mechanism involves binding to the exit site (E-site) of the large ribosomal subunit (60S).[2][4][5][6] This binding event physically obstructs the translocation of the deacylated tRNA from the peptidyl site (P-site) to the E-site, a critical step that must occur after peptide bond formation.[2]

A key feature of this compound's inhibitory action is its preferential targeting of the first round of elongation.[6] This is because on an initiating 80S ribosome, the E-site is vacant, allowing for high-affinity binding of LTM. In contrast, during subsequent rounds of elongation, the E-site is transiently occupied by a deacylated tRNA, which must dissociate before the next translocation event. The larger size of LTM compared to the related inhibitor cycloheximide (CHX) means that LTM sterically hinders the binding of tRNA to the E-site.[2] This is a crucial distinction from CHX, which is smaller and can co-occupy the E-site with a deacylated tRNA, thus stalling ribosomes throughout the elongation process.[2][6]

The this compound Binding Site on the Ribosomal E-Site

High-resolution footprinting experiments have precisely mapped the binding pocket of this compound within the E-site of the 60S ribosomal subunit.[2][4][5] These studies have revealed that LTM binding protects a single cytidine nucleotide, C3993 (in Saccharomyces cerevisiae), from chemical modification.[2][4][5] This nucleotide is located in domain V of the 28S rRNA at the base of hairpin 88.[2] This specific interaction defines a common binding pocket for both this compound and cycloheximide.[2][4][5] The higher potency of LTM is attributed to its greater affinity for this site compared to CHX.[1][2]

Quantitative Data

The following tables summarize the key quantitative data related to the interaction of this compound with the eukaryotic ribosome and its inhibitory effects.

Table 1: Quantitative Data on this compound-Ribosome Interaction

| Parameter | Value | Species/System | Reference |

| Dissociation Constant (KD) | ~500 nM | Eukaryotic 80S Ribosomes | [2] |

Table 2: Inhibitory Concentrations of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Protein Synthesis) | 37.82 nM | Not specified | [3] |

| IC50 (Cell Growth) | Low nM range | Various breast cancer cell lines | [3] |

| EC90 (Antiviral Activity) | 0.4 µM | Dengue Virus 2 (DENV2) | [3] |

Experimental Protocols

The determination of the this compound binding site and its mechanism of action has been made possible through a combination of sophisticated experimental techniques. The core methodologies are described below.

Ribosome Footprinting (Ribo-Seq)

Ribosome profiling, or Ribo-Seq, is a powerful technique used to obtain a genome-wide snapshot of protein synthesis in vivo. When used in conjunction with translation inhibitors like this compound, it can precisely map translation initiation sites.

Methodology:

-

Cell Treatment: Cultured cells are treated with this compound to preferentially stall initiating ribosomes. A parallel experiment with cycloheximide can be performed to capture all elongating ribosomes.[7]

-

Lysis and Nuclease Digestion: Cells are lysed under conditions that preserve ribosome-mRNA complexes. The lysate is then treated with an RNase (e.g., RNase I) to digest mRNA that is not protected by the ribosome.[7][8]

-

Ribosome Recovery: The intact 80S monosomes, containing the protected mRNA fragments (footprints), are isolated from the lysate, typically by ultracentrifugation through a sucrose cushion or gradient.[7][8]

-

Footprint Extraction: The RNA fragments (typically 26-30 nucleotides in length) are purified from the isolated ribosomes.[8][9]

-

Library Preparation and Sequencing: The purified mRNA footprints are converted into a cDNA library for high-throughput sequencing. This involves a series of steps including linker ligation, reverse transcription, and PCR amplification.[7][8]

-

Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome to determine the precise location and density of ribosomes. An accumulation of reads at specific start codons in LTM-treated samples indicates translation initiation sites.

Biochemical Footprinting (DMS Methylation)

This technique is used to identify the specific nucleotides in the ribosomal RNA (rRNA) that interact with a small molecule like this compound.

Methodology:

-

Ribosome-Inhibitor Incubation: Purified eukaryotic 80S ribosomes are incubated with a saturating concentration of this compound to allow for binding.[2]

-

Chemical Modification: The ribosome-LTM complexes are treated with dimethyl sulfate (DMS), a chemical that methylates adenine and cytosine bases that are not protected by protein or small molecule binding.[2]

-

rRNA Extraction: The ribosomal RNA is extracted from the treated complexes.

-

Primer Extension: A radiolabeled or fluorescently tagged primer, complementary to a sequence downstream of the region of interest in the 28S rRNA, is used for reverse transcription.

-

Analysis: The reverse transcriptase will stall or fall off at the methylated nucleotides. The resulting cDNA fragments are separated by gel electrophoresis. A comparison between the LTM-treated sample and a control sample (no LTM) reveals the specific nucleotides that are protected from DMS modification by LTM binding, which appear as missing or reduced bands in the LTM lane.[2]

In Vitro Translation Assays

Cell-free translation systems are employed to quantify the inhibitory activity of compounds on protein synthesis.

Methodology:

-

System Setup: An in vitro translation system, such as rabbit reticulocyte lysate or a reconstituted purified system (e.g., PURExpress), is used.[2][10] These systems contain all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, energy sources).

-

Template Addition: A messenger RNA template, typically encoding a reporter protein like luciferase, is added to the system.[10]

-

Inhibitor Titration: A range of concentrations of this compound are added to the reactions.

-

Translation and Detection: The reactions are incubated to allow for protein synthesis. The amount of newly synthesized reporter protein is then quantified. For luciferase, this is done by adding a substrate and measuring the resulting luminescence.[10]

-

IC50 Determination: The data is plotted as the percentage of protein synthesis versus the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to reduce protein synthesis by 50%) is calculated.

Cryo-Electron Microscopy (Cryo-EM)

While a high-resolution cryo-EM structure of the ribosome-lactimidomycin complex is not yet published, this technique is the state-of-the-art method for visualizing such interactions at near-atomic resolution.

Methodology:

-

Complex Formation: Purified eukaryotic 80S ribosomes are incubated with this compound to form a stable complex.

-

Vitrification: A small volume of the sample is applied to an EM grid, blotted, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the complexes in a thin layer of amorphous ice, preserving their native structure.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are collected from different angles.[11]

-

Image Processing: Individual ribosome particle images are computationally extracted from the micrographs. These images are then aligned and classified to generate 2D class averages.

-

3D Reconstruction: The 2D class averages are used to reconstruct a 3D map of the ribosome-LTM complex.

-

Model Building and Refinement: An atomic model of the ribosome and the inhibitor is fitted into the 3D density map. This allows for the visualization of the precise interactions between this compound and the nucleotides and amino acid residues of the ribosomal E-site.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to study its binding to the ribosome.

Caption: Mechanism of this compound Action.

References

- 1. npd.riken.jp [npd.riken.jp]

- 2. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound – ScienceOpen [scienceopen.com]

- 6. This compound is a broad-spectrum inhibitor of dengue and other RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genome-wide Annotation and Quantitation of Translation by Ribosome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 9. academic.oup.com [academic.oup.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Total Synthesis of Lactimidomycin and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactimidomycin, a glutarimide-containing macrolide, has garnered significant attention in the scientific community due to its potent biological activities, including antifungal, cytotoxic, and translation elongation inhibition properties.[1] Its complex molecular architecture, featuring a 12-membered macrolactone ring adorned with multiple stereocenters and a glutarimide side chain, presents a formidable challenge for synthetic chemists. This technical guide provides an in-depth analysis of the key total syntheses of this compound and its analogues, with a focus on the strategic approaches, experimental methodologies, and quantitative data from leading research groups. The aim is to offer a comprehensive resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.

Core Synthetic Strategies: A Comparative Overview

Several distinct and innovative strategies have been successfully employed to conquer the molecular complexity of this compound. The primary challenge lies in the stereoselective construction of the highly substituted macrolactone core. The key disconnections in the retrosynthetic analysis of this compound typically target the macrocyclic ring, the glutarimide side chain, and the stereogenic centers on the acyclic precursor.

Caption: General retrosynthetic analysis of this compound.

The primary macrocyclization strategies that have been explored include:

-

Ring-Closing Alkyne Metathesis (RCAM): Pioneered by the Fürstner group, this approach utilizes a molybdenum-based catalyst to forge the strained 12-membered ring.[2]

-

Intramolecular Horner-Wadsworth-Emmons (HWE) Reaction: The Nagorny group developed a Zn(II)-mediated HWE reaction for the stereoselective formation of the macrolactone.[3][4]

-

Copper-Catalyzed Ene-Yne Coupling/Alkyne Reduction: A formal synthesis by the Georg group employed a tandem reaction to construct the 12-membered lactone.[5]

-

Yamaguchi Lactonization: The Kuwahara group reported a formal synthesis where the macrocycle was closed using the Yamaguchi protocol.[6]

This guide will delve into the specifics of these key strategies, presenting the available quantitative data and experimental protocols.

The Fürstner Synthesis: A Ring-Closing Alkyne Metathesis Approach

The total synthesis of this compound reported by Micoine and Fürstner in 2010 was a landmark achievement that utilized a Ring-Closing Alkyne Metathesis (RCAM) reaction as the key step to construct the 12-membered ring.[2]

Retrosynthetic Analysis and Strategy

The retrosynthesis involved disconnecting the glutarimide side chain, which was planned to be introduced at a late stage via a Mukaiyama aldol reaction. The macrolactone was envisioned to arise from an acyclic precursor through an RCAM reaction. This precursor was further broken down into smaller, stereochemically defined fragments.

Caption: Retrosynthetic pathway of the Fürstner synthesis.

Key Experimental Protocols and Data

The following tables summarize the quantitative data for key steps in the Fürstner synthesis.

Table 1: Synthesis of Key Fragments

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | Commercially available alcohol | 1. (COCl)₂, DMSO, Et₃N, CH₂Cl₂; 2. Ph₃P=CHCO₂Et, CH₂Cl₂ | α,β-unsaturated ester | 85 (2 steps) |

| 2 | Resulting ester | DIBAL-H, CH₂Cl₂, -78 °C | Allylic alcohol | 95 |

| 3 | Allylic alcohol | TBSCl, imidazole, DMF | TBS-protected alcohol | 98 |

| 4 | TBS-protected alcohol | 1. O₃, CH₂Cl₂, -78 °C; 2. Me₂S | Aldehyde (Fragment B) | 92 |

| 5 | Known propargyl alcohol | 1. TBSCl, imidazole, DMF; 2. n-BuLi, THF, -78 °C; then I₂ | Iodopropyne (Fragment A) | 89 (2 steps) |

Table 2: Assembly and Macrocyclization

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 6 | Fragment A, Fragment B | t-BuLi, Et₂O, -78 °C | Coupled alcohol | 82 |

| 7 | Coupled alcohol | Dess-Martin periodinane, CH₂Cl₂ | Ynone | 91 |

| 8 | Ynone | (R)-CBS, BH₃·SMe₂, THF, -30 °C | Propargyl alcohol | 94 (96% ee) |

| 9 | Propargyl alcohol | Acryloyl chloride, Et₃N, DMAP, CH₂Cl₂ | RCAM Precursor | 88 |

| 10 | RCAM Precursor | Mo(CO)₆, 4-chlorophenol, toluene, 80 °C | Macrolactone (1,3-Enyne) | 71 |

Detailed Experimental Protocol for Ring-Closing Alkyne Metathesis:

A solution of the diyne precursor (1.0 eq) in toluene (0.01 M) was added to a mixture of molybdenum hexacarbonyl (0.1 eq) and 4-chlorophenol (0.4 eq) in toluene at 80 °C over 1 hour. The reaction mixture was stirred at 80 °C for an additional 2 hours. After cooling to room temperature, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the 12-membered 1,3-enyne macrolactone.

Elaboration to this compound

The strained 1,3-enyne macrolactone was then elaborated to this compound through a series of transformations including a ruthenium-catalyzed trans-hydrosilylation/proto-desilylation sequence to install the E,Z-diene system, followed by a highly diastereoselective Mukaiyama aldol reaction with a silyl ketene acetal derived from glutarimide to append the side chain.

Caption: Final steps of the Fürstner total synthesis.

The Nagorny Synthesis: A Zn(II)-Mediated Intramolecular HWE Approach

The Nagorny group reported an enantioselective total synthesis of this compound featuring a Zn(II)-mediated intramolecular Horner-Wadsworth-Emmons (HWE) reaction to form the 12-membered macrolactone.[3][4] This strategy provides excellent stereocontrol in the formation of the E,Z-diene moiety.

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis mirrored the Fürstner approach in its late-stage installation of the glutarimide side chain. The key difference lay in the macrocyclization strategy, targeting an acyclic phosphonate precursor for the intramolecular HWE reaction.

Caption: Retrosynthetic pathway of the Nagorny synthesis.

Key Experimental Protocols and Data

Table 3: Synthesis of the HWE Precursor

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | Known chiral aldehyde | Brown allylation | Homoallylic alcohol | 92 (98% de) |

| 2 | Homoallylic alcohol | 1. O₃, CH₂Cl₂, -78 °C; 2. PPh₃ | Aldehyde | 89 |

| 3 | Aldehyde | Still-Gennari olefination with (CF₃CH₂O)₂P(O)CH₂CO₂Me | Z-α,β-unsaturated ester | 85 (Z:E > 20:1) |

| 4 | Z-ester | DIBAL-H, CH₂Cl₂, -78 °C | Allylic alcohol | 96 |

| 5 | Allylic alcohol | 1. (COCl)₂, DMSO, Et₃N, CH₂Cl₂; 2. (MeO)₂P(O)CH₂CO₂H, K₂CO₃, 18-crown-6, CH₂Cl₂ | HWE Precursor | 78 (2 steps) |

Table 4: Macrocyclization and Analogue Synthesis

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 6 | HWE Precursor | ZnBr₂, DBU, MeCN, 0 °C to rt | Macrolactone | 65 |

| 7 | Macrolactone | TBAF, THF | Deprotected Macrolactone | 91 |

| 8 | Deprotected Macrolactone | Silyl ketene acetal of glutarimide, Sc(OTf)₃, CH₂Cl₂, -78 °C | This compound | 75 |

| 9 | Deprotected Macrolactone | Silyl ketene acetal of homoglutarimide, Sc(OTf)₃, CH₂Cl₂, -78 °C | This compound Homologue | 72 |

Detailed Experimental Protocol for Zn(II)-Mediated Intramolecular HWE Reaction:

To a solution of the acyclic phosphonate precursor (1.0 eq) in anhydrous acetonitrile (0.002 M) at 0 °C was added ZnBr₂ (2.0 eq). After stirring for 15 minutes, DBU (3.0 eq) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The reaction was then quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the macrolactone.

Formal Syntheses of this compound

Formal syntheses, which culminate in a known intermediate that has previously been converted to the final natural product, have also made significant contributions to the field.

The Li and Georg Formal Synthesis

This concise formal synthesis features a copper-catalyzed ene-yne coupling followed by an alkyne reduction as the key macrocyclization step to form an advanced intermediate in Fürstner's synthesis.[5]

References

- 1. This compound, a new glutarimide group antibiotic. Production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concise total synthesis of the potent translation and cell migration inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of eukaryotic translation elongation inhibitor this compound via Zn(II)-mediated Horner-Wadsworth-Emmons macrocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of this compound and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A concise formal total synthesis of this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Formal total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Potent Antifungal and Antitumor Agent: A Technical Guide to the Structure Elucidation and Stereochemistry of Lactimidomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactimidomycin, a polyketide natural product isolated from the bacterium Streptomyces amphibiosporus, has garnered significant attention in the scientific community for its potent antifungal and antitumor activities.[1] Its unique molecular architecture, characterized by a 12-membered macrolide ring fused to a glutarimide moiety, presents a compelling challenge for structural elucidation and a rich scaffold for synthetic exploration. This technical guide provides an in-depth analysis of the methodologies and experimental data that have been pivotal in deciphering the complex structure and stereochemistry of this compound, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Core Structure and Physicochemical Properties

The foundational structure of this compound was first reported by Sugawara et al. in 1992.[1] Through a combination of spectroscopic techniques, they established its molecular formula as C₂₆H₃₅NO₆ and identified its key structural features: a 12-membered macrolactone ring and a glutarimide side chain.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₅NO₆ | Sugawara et al., 1992 |

| Molecular Weight | 457.56 g/mol | Sugawara et al., 1992 |

| Appearance | Colorless needles | Sugawara et al., 1992 |

| Melting Point | [Data to be extracted from Sugawara et al., 1992] | Sugawara et al., 1992 |

| Optical Rotation ([α]D) | [Data to be extracted from Sugawara et al., 1992] | Sugawara et al., 1992 |

| UV λmax (MeOH) | [Data to be extracted from Sugawara et al., 1992] | Sugawara et al., 1992 |

Spectroscopic Elucidation of the Planar Structure

The determination of the planar structure of this compound relied heavily on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of this compound, leading to the proposed molecular formula of C₂₆H₃₅NO₆. Fragmentation patterns observed in the mass spectrum provided initial clues about the connectivity of the molecule, suggesting the presence of the glutarimide and macrolactone substructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were the cornerstones of the planar structure elucidation. The chemical shifts and coupling constants of the protons and carbons provided a detailed map of the molecule's framework.

Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: [Specify from Sugawara et al., 1992])

| Position | δH (ppm) | Multiplicity | J (Hz) |

| [Data to be extracted from Sugawara et al., 1992] | [Data to be extracted from Sugawara et al., 1992] | [Data to be extracted from Sugawara et al., 1992] | [Data to be extracted from Sugawara et al., 1992] |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: [Specify from Sugawara et al., 1992])

| Position | δC (ppm) |

| [Data to be extracted from Sugawara et al., 1992] | [Data to be extracted from Sugawara et al., 1992] |

Key correlations from 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), were crucial in assembling the fragments and establishing the final planar structure.

Caption: Workflow for Planar Structure Elucidation.

Determination of Stereochemistry

Establishing the absolute and relative stereochemistry of the multiple chiral centers in this compound was a complex undertaking that involved a combination of advanced NMR techniques, chemical degradation, and, ultimately, confirmation through total synthesis.

Relative Stereochemistry from NMR Spectroscopy

Nuclear Overhauser Effect (NOE) correlations from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were critical in determining the relative stereochemistry of the substituents on the macrolide ring and the glutarimide side chain. The spatial proximity of protons, as indicated by NOE cross-peaks, allowed for the assignment of their relative orientations.

Caption: Logic of NOE-based Stereochemical Assignment.

Chemical Degradation for Absolute Configuration

While the original publication by Sugawara et al. does not detail extensive chemical degradation for stereochemical assignment, this classical approach is a powerful tool in natural product chemistry. Hypothetical degradation pathways that could be employed are outlined below.

3.2.1. Ozonolysis

Ozonolysis of the double bonds within the macrolactone ring would yield smaller, chiral fragments. The absolute configuration of these fragments could then be determined by comparison with known standards or through the application of techniques like the Mosher ester method.

3.2.2. Acid Hydrolysis and Chiral Analysis

Acid hydrolysis could be used to cleave the ester and amide bonds, liberating the glutarimide side chain and fragments of the macrolactone. The resulting chiral carboxylic acids and amino acids could then be derivatized and analyzed by chiral gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to determine their absolute configurations.

Caption: Hypothetical Chemical Degradation Workflow.

Confirmation by Total Synthesis

The definitive confirmation of the absolute and relative stereochemistry of this compound has been achieved through multiple total syntheses. These synthetic endeavors, by constructing the molecule from starting materials of known chirality, have unequivocally established the stereochemical assignments made through spectroscopic and degradative methods.

Experimental Protocols

This section provides a generalized overview of the key experimental protocols that would have been employed in the structure elucidation of this compound. The specific details would be found in the primary literature.

General Spectroscopic Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer. Chemical shifts would be reported in ppm relative to a standard (e.g., TMS). 2D NMR experiments (COSY, HMBC, NOESY) would be performed using standard pulse sequences.

-

Mass Spectrometry: High-resolution mass spectra would be obtained on a time-of-flight (TOF) or Orbitrap mass spectrometer using a soft ionization technique such as electrospray ionization (ESI).

Hypothetical Ozonolysis Protocol

-

Dissolve this compound in a suitable solvent (e.g., CH₂Cl₂/MeOH) and cool to -78 °C.

-

Bubble ozone gas through the solution until a blue color persists.

-

Purge the solution with an inert gas (e.g., N₂ or Ar) to remove excess ozone.

-

Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) and allow the reaction to warm to room temperature.

-

Purify the resulting fragments by chromatography.

-

Analyze the purified fragments by spectroscopic methods and/or derivatization for chiral analysis.

Hypothetical Acid Hydrolysis and Chiral GC-MS Protocol

-

Heat a solution of this compound in 6N HCl at reflux for several hours.

-

Cool the reaction mixture and extract with an organic solvent.

-

Evaporate the solvent and derivatize the residue with a chiral derivatizing agent (e.g., a chiral alcohol to form diastereomeric esters).

-

Analyze the derivatized products by GC-MS on a suitable capillary column.

-

Compare the retention times and mass spectra with those of authentic standards of known stereochemistry.

Conclusion

The structure elucidation of this compound stands as a testament to the power of a multi-faceted analytical approach. The synergistic application of high-resolution mass spectrometry, advanced multi-dimensional NMR techniques, and the corroborative evidence from total synthesis has provided an unambiguous assignment of its complex molecular architecture and stereochemistry. This detailed structural knowledge is fundamental for understanding its mechanism of action, designing novel analogs with improved therapeutic profiles, and developing efficient synthetic routes for its production. The methodologies outlined in this guide serve as a valuable reference for researchers engaged in the discovery and development of new natural product-based therapeutics.

References

The Biosynthetic Pathway of Lactimidomycin in Streptomyces amphibiosporus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactimidomycin, a glutarimide-containing polyketide produced by Streptomyces amphibiosporus ATCC 53964, has garnered significant interest due to its potent antitumor and antifungal activities.[1] This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, detailing the genetic and enzymatic machinery responsible for its production. We present a comprehensive overview of the this compound biosynthetic gene cluster (ltm), the function of the acyltransferase-less type I polyketide synthase (PKS), and the crucial role of the cytochrome P450 desaturase, LtmK, in the final step of biosynthesis. Furthermore, this guide elucidates the regulatory mechanisms governing this compound production, highlighting the absence of a pathway-specific regulatory gene within the ltm cluster and the remarkable enhancement of production through the heterologous expression of Streptomyces antibiotic regulatory proteins (SARPs). Detailed experimental protocols for key methodologies and quantitative data on this compound production are provided to facilitate further research and development.

The this compound Biosynthetic Gene Cluster (ltm)

The biosynthesis of this compound is orchestrated by a dedicated gene cluster, designated ltm, located on the chromosome of S. amphibiosporus. The ltm cluster spans approximately 50.5 kb and comprises nine genes, ltmB-L, which encode the enzymatic machinery required for the assembly and modification of the this compound backbone.[2] A notable feature of the ltm cluster is the absence of a pathway-specific regulatory gene, a characteristic that distinguishes it from many other antibiotic biosynthetic gene clusters.[3][4]

Table 1: Genes of the this compound (ltm) Biosynthetic Gene Cluster and Their Proposed Functions

| Gene | Proposed Function |

| ltmB | Acyl-CoA synthetase |

| ltmC | AT-less type I PKS module |

| ltmD | AT-less type I PKS module |

| ltmE | AT-less type I PKS module |

| ltmF | AT-less type I PKS module |

| ltmG | AT-less type I PKS module |

| ltmH | Discrete acyltransferase (AT) |

| ltmL | Thioesterase (TE) |

| ltmK | Cytochrome P450 desaturase |

The Acyltransferase-less Type I Polyketide Synthase Machinery

The core of the this compound biosynthetic pathway is an acyltransferase-less type I polyketide synthase (PKS).[2][5] This multi-modular enzyme is responsible for the iterative condensation of extender units to form the polyketide chain. Unlike canonical type I PKS systems, the modules within the this compound PKS lack their own integrated acyltransferase (AT) domains. Instead, a single discrete AT, LtmH, is proposed to act in trans to load the malonyl-CoA extender units onto the acyl carrier protein (ACP) domains of each module.[2]

The PKS machinery synthesizes the nascent polyketide intermediate, 8,9-dihydro-lactimidomycin.[2] This intermediate is then released from the PKS by the action of the thioesterase LtmL.

The Final Biosynthetic Step: Desaturation by LtmK

The terminal step in this compound biosynthesis is the conversion of 8,9-dihydro-lactimidomycin to the final active compound. This crucial desaturation reaction is catalyzed by the cytochrome P450 enzyme, LtmK.[2][6] Gene inactivation studies have confirmed that the deletion of ltmK results in the accumulation of 8,9-dihydro-lactimidomycin and the abolishment of this compound production.[2] Complementation of the ltmK mutant with a functional copy of the gene restores this compound biosynthesis.[2]

Regulation of this compound Biosynthesis

As previously mentioned, the ltm gene cluster does not contain a discernible pathway-specific regulatory gene.[3][4] This suggests that the regulation of this compound production is likely controlled by global regulators within S. amphibiosporus. Strikingly, the production of this compound can be dramatically enhanced by the introduction of heterologous Streptomyces antibiotic regulatory proteins (SARPs).

Overexpression of mgsA or chxA, SARP-family regulators from the biosynthetic gene clusters of iso-migrastatin and cycloheximide, respectively, in S. amphibiosporus leads to a significant increase in this compound titer.[1][7]

Table 2: Quantitative Impact of Heterologous SARP Expression on this compound Production

| Strain | Relevant Genotype | This compound Titer (mg/L) | Fold Increase |

| S. amphibiosporus wild-type | - | ~21 | - |

| S. amphibiosporus SB15008 | Overexpression of chxA | 106 | ~5 |

| S. amphibiosporus SB15009 | Overexpression of mgsA | 106 | ~5 |

Data adapted from Zhang et al., Appl Microbiol Biotechnol, 2016.[1]

Experimental Protocols

General Culture Conditions for S. amphibiosporus

-

Spore Preparation: Grow S. amphibiosporus on ISP4 agar plates at 30°C for 7-10 days until sporulation is abundant. Harvest spores by scraping the surface of the agar and suspending in sterile 20% (v/v) glycerol. Store spore suspensions at -80°C.

-

Seed Culture: Inoculate 50 mL of Tryptic Soy Broth (TSB) in a 250 mL baffled flask with 100 µL of spore suspension. Incubate at 30°C with shaking at 250 rpm for 2 days.

-

Production Culture: Inoculate 50 mL of production medium (e.g., R5A medium) in a 250 mL baffled flask with 2.5 mL of the seed culture. Incubate at 30°C with shaking at 250 rpm for 5-7 days.

Gene Inactivation via PCR-Targeting

This protocol is a generalized procedure for gene inactivation in Streptomyces and should be adapted with specific primers for the target gene (e.g., ltmK).

-

Design of Disruption Cassette Primers: Design forward and reverse primers with 39-nucleotide extensions homologous to the regions flanking the gene to be deleted and 20-nucleotide sequences to amplify a resistance cassette (e.g., apramycin resistance).

-

PCR Amplification of the Disruption Cassette: Perform PCR using the designed primers and a template plasmid carrying the resistance cassette and an origin of transfer (oriT).

-

Preparation of Electrocompetent E. coli: Prepare electrocompetent cells of a suitable E. coli strain (e.g., BW25113/pIJ790) expressing the λ Red recombinase system.

-

Electroporation and Recombination: Electroporate the purified PCR product into the electrocompetent E. coli containing the target cosmid. Select for recombinant cosmids on appropriate antibiotic-containing media.

-

Conjugation into S. amphibiosporus: Transfer the recombinant cosmid from E. coli to S. amphibiosporus via intergeneric conjugation.

-

Selection of Mutants: Select for exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the target gene with the resistance cassette.

-

Verification of Mutants: Confirm the gene deletion by PCR analysis and Southern blotting.

Heterologous Expression of SARP Regulators

-

Cloning of SARP Genes: Amplify the coding sequences of mgsA and chxA from the genomic DNA of their respective producing strains.

-

Construction of Expression Plasmids: Clone the amplified SARP genes into a suitable Streptomyces expression vector (e.g., pSET152-derived) under the control of a strong constitutive promoter (e.g., ermEp*).

-

Transformation of S. amphibiosporus: Introduce the expression plasmids into S. amphibiosporus via protoplast transformation or conjugation.

-

Selection and Verification: Select for transformants on appropriate antibiotic-containing media and verify the presence of the expression cassette by PCR.

In Vitro Assay for LtmK (Cytochrome P450 Desaturase)

This is a representative protocol for a bacterial cytochrome P450 assay.

-

Heterologous Expression and Purification of LtmK: Express LtmK in E. coli and purify the enzyme using standard chromatographic techniques.

-

Reconstitution of the P450 System: The assay requires a redox partner system. This can be reconstituted using purified ferredoxin and ferredoxin reductase.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Purified LtmK

-

8,9-dihydro-lactimidomycin (substrate)

-

Ferredoxin

-

Ferredoxin reductase

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

-

Reaction Initiation and Incubation: Initiate the reaction by adding the NADPH generating system. Incubate at 30°C for a defined period.

-

Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Extract the products into the organic phase.

-

Analysis: Analyze the extracted products by HPLC or LC-MS to detect the formation of this compound.

HPLC Analysis of this compound Production

-

Sample Preparation: Centrifuge the production culture to separate the mycelium and supernatant. Extract the supernatant with an equal volume of ethyl acetate. Evaporate the ethyl acetate extract to dryness and redissolve the residue in a known volume of methanol.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 230 nm).

-

-

Quantification: Generate a standard curve using purified this compound of known concentrations. Quantify the this compound in the samples by comparing the peak areas to the standard curve.

Visualizations

Caption: The biosynthetic pathway of this compound.

Caption: Regulation of this compound production.

Caption: Workflow for gene inactivation.

References

- 1. Disclosing the Potential of the SARP-Type Regulator PapR2 for the Activation of Antibiotic Gene Clusters in Streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]

- 3. banglajol.info [banglajol.info]

- 4. Frontiers | Disclosing the Potential of the SARP-Type Regulator PapR2 for the Activation of Antibiotic Gene Clusters in Streptomycetes [frontiersin.org]

- 5. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochromes P450 for natural product biosynthesis in Streptomyces: sequence, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. microbiologyjournal.org [microbiologyjournal.org]

Lactimidomycin: A Technical Guide to its Antifungal and Anti-Cancer Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactimidomycin (LTM) is a naturally occurring glutarimide antibiotic produced by Streptomyces amphibiosporus.[1] It exhibits potent biological activity, functioning as a highly effective inhibitor of eukaryotic translation elongation.[2] This primary mechanism of action underpins its significant antifungal and anti-cancer properties. By binding to the eukaryotic ribosome, this compound disrupts protein synthesis, a process fundamental to the survival and proliferation of both fungal pathogens and cancer cells. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing its efficacy with quantitative data, outlining key experimental protocols for its study, and visualizing its molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of Eukaryotic Translation Elongation

This compound's biological activities are a direct consequence of its potent and specific inhibition of protein synthesis in eukaryotes.[3][4][5][6] It shares a structural glutarimide moiety and a similar, though not identical, mechanism with the well-known translation inhibitor cycloheximide (CHX).[3][4][6][7]

Key Mechanistic Steps:

-

Targeting the Ribosome: this compound specifically targets the large (60S) ribosomal subunit.[3][6][7]

-

Binding to the E-site: Footprinting experiments have precisely mapped the binding site of LTM to the ribosomal E-site (Exit site). It forms a common binding pocket with CHX, interacting with a single cytidine nucleotide, C3993.[3][4][6][7]

-

Blocking Translocation: The primary effect of LTM binding is the steric blockade of the translocation step of elongation.[3][4][7] It physically prevents the eukaryotic elongation factor 2 (eEF2)-mediated movement of deacylated tRNA from the P-site (Peptidyl site) to the E-site.[7]

-

Distinct from Cycloheximide (CHX): While both LTM and CHX bind the E-site, a key difference exists. LTM, being a larger molecule due to its 12-membered macrocycle, completely occludes the E-site, preventing deacylated tRNA from binding.[7] In contrast, the smaller CHX can co-occupy the E-site with a deacylated tRNA, allowing one round of translocation to complete before halting further elongation.[7] This distinction contributes to LTM's greater potency, which is over ten-fold higher than CHX in both in vitro and in vivo settings.[7]

Caption: Mechanism of this compound action on the ribosome.

Anti-Cancer Properties

This compound demonstrates potent antiproliferative activity against a range of cancer cell lines, stemming from its ability to halt the protein synthesis required for rapid cell growth and division.[3][4][5][7]

In Vitro Efficacy

LTM inhibits the growth of various cancer cell lines with IC50 concentrations in the low nanomolar range.[2] Notably, it shows a degree of selectivity, requiring higher concentrations to inhibit the growth of non-tumorigenic cell lines like MCF10A.[2][7]

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |

|---|---|---|---|

| Various Breast Cancer Lines | |||

| Hs 579T | Breast Carcinoma | Low Nanomolar | [2] |

| HCC 1937 | Breast Carcinoma | Low Nanomolar | [2] |

| HCC 1395 | Breast Carcinoma | Low Nanomolar | [2] |

| HCC 2218 | Breast Carcinoma | Low Nanomolar | [2] |

| BT 474 | Breast Ductal Carcinoma | Low Nanomolar | [2] |

| MCF 7 | Breast Adenocarcinoma | Low Nanomolar | [2] |

| MDA-MB-231 | Breast Adenocarcinoma | Low Nanomolar; 1-3 µM (Homolog) | [2][8] |

| MCF 10A (Non-tumorigenic) | Breast Epithelial | Higher Doses Required | [2][7] |

| General Protein Synthesis |

| In Vitro Translation | N/A | 37.82 nM |[2] |

In Vivo Efficacy

In vivo studies in murine models have confirmed LTM's anti-tumor activity.

-

Breast Cancer Xenograft: In a solid tumor model using MDA-MB-231 cells injected into nude mice, daily administration of 0.6 mg/kg of LTM for one month resulted in an appreciable inhibitory effect on tumor growth.[2][7]

-

Leukemia Model: LTM prolonged the survival time of mice transplanted with P388 leukemia.[1][9]

Signaling Pathways in Cancer

The primary anti-cancer mechanism is the induction of apoptosis and cell cycle arrest due to the depletion of critical, short-lived regulatory proteins. By halting their synthesis, LTM effectively removes key signals that promote cancer cell survival and proliferation.

-

Depletion of Pro-Survival Proteins: Translation inhibitors can reduce the levels of proteins with short half-lives, such as Mcl-1, cyclin D1, and c-Myc, which are often overexpressed in cancer and are critical for preventing apoptosis and driving the cell cycle.[5]

-

Induction of Apoptosis: The loss of anti-apoptotic proteins like Mcl-1 sensitizes cancer cells to apoptosis, leading to programmed cell death.[10]

-

Cell Cycle Arrest: The depletion of cyclins, such as cyclin D1, can cause the cell cycle to stall, preventing cancer cells from dividing.[10][11]

References

- 1. This compound, a new glutarimide group antibiotic. Production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound – ScienceOpen [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of eukaryotic translation elongation by cycloheximide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of this compound and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound is a broad-spectrum inhibitor of dengue and other RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 - PMC [pmc.ncbi.nlm.nih.gov]

Lactimidomycin: A Technical Guide to a 12-Membered Macrolide with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactimidomycin is a naturally occurring polyketide macrolide with a unique 12-membered lactone ring structure.[1] First isolated from the bacterium Streptomyces amphibiosporus, this glutarimide-containing compound has garnered significant interest within the scientific community due to its potent and diverse biological activities.[1] this compound is a powerful inhibitor of eukaryotic translation elongation, a fundamental cellular process, which underpins its notable anticancer, antiviral, and antifungal properties. This technical guide provides a comprehensive overview of this compound, consolidating key data on its biological activities, detailing experimental protocols for its study, and visualizing its mechanism of action and biosynthesis.

Physicochemical Properties and Structure

This compound presents as a white powder and is soluble in dimethyl sulfoxide (DMSO). Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₅NO₆ | [2] |

| Molar Mass | 457.56 g/mol | [2] |

| Appearance | White powder | [3] |

| Solubility | Soluble in DMSO | [3] |

| CAS Number | 134869-15-1 | [2][4] |

Mechanism of Action: Inhibition of Eukaryotic Translation Elongation

This compound exerts its biological effects by potently inhibiting protein synthesis in eukaryotic cells.[4] Specifically, it targets the elongation phase of translation. The compound binds to the E-site (exit site) of the 60S ribosomal subunit, preventing the translocation of tRNA from the P-site (peptidyl site) to the E-site. This action effectively stalls the ribosome, halting the polypeptide chain elongation process.[3] The binding affinity of this compound to the 60S ribosomal subunit is high, with a dissociation constant (Kd) of 500 nM.[1]

Caption: Mechanism of this compound Action.

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces amphibiosporus involves a type I polyketide synthase (PKS) system. The core structure is assembled through the iterative condensation of malonyl-CoA extender units. The following diagram illustrates the proposed biosynthetic pathway.

Caption: this compound Biosynthesis Pathway.

Biological Activity

Anticancer Activity

This compound exhibits potent cytotoxic effects against a range of cancer cell lines, with IC₅₀ values often in the low nanomolar range. Its activity against various human cancer cell lines is summarized below. Notably, higher concentrations are required to inhibit the growth of non-tumorigenic cell lines such as MCF-10A, suggesting a degree of selectivity for cancer cells.

| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| HeLa | Cervical Cancer | 37.82 | [1] |

| Hs 579T | Breast Cancer | Low nM range | [1] |

| HCC 1937 | Breast Cancer | Low nM range | [1] |

| HCC 1395 | Breast Cancer | Low nM range | [1] |

| HCC 2218 | Breast Cancer | Low nM range | [1] |

| BT 474 | Breast Cancer | Low nM range | [1] |

| MCF 7 | Breast Cancer | Low nM range | [1] |

| MDA-MB-231 | Breast Cancer | Low nM range | [1] |

Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity against several RNA viruses. By inhibiting the host cell's translation machinery, it effectively disrupts the replication of viruses that rely on host protein synthesis.

| Virus | Family | EC₅₀/EC₉₀ | Reference |

| Dengue Virus 2 (DENV-2) | Flaviviridae | EC₉₀ = 0.4 µM | [1] |

| Kunjin Virus | Flaviviridae | Potent Inhibition | [5] |

| Modoc Virus | Flaviviridae | Potent Inhibition | [5] |

| Vesicular Stomatitis Virus (VSV) | Rhabdoviridae | Potent Inhibition | [5] |

| Poliovirus 1 | Picornaviridae | Potent Inhibition | [5] |

Experimental Protocols

In Vitro Translation Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on protein synthesis in a cell-based assay.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

[³⁵S]-Methionine/Cysteine mix

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Seed HeLa cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a DMSO vehicle control.

-

Incubate the cells for 2 hours at 37°C in a 5% CO₂ incubator.

-

Add [³⁵S]-Methionine/Cysteine mix to each well to a final concentration of 10 µCi/mL.

-

Incubate for an additional 2 hours.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and precipitate the proteins with 10% TCA on ice for 30 minutes.

-

Wash the protein pellet twice with ice-cold acetone.

-

Solubilize the protein pellet and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Caption: In Vitro Translation Inhibition Workflow.

Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Appropriate cell culture medium with 10% FBS

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium with the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

-

Visually confirm the formation of purple formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antiviral Plaque Reduction Assay

This protocol details a plaque reduction assay to evaluate the antiviral activity of this compound.

Materials:

-

Susceptible host cells (e.g., Vero cells)

-

Virus stock (e.g., Dengue virus 2)

-

Cell culture medium with 2% FBS

-

This compound stock solution (in DMSO)

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Seed host cells in 6-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock.

-

Prepare different concentrations of this compound in culture medium.

-

Pre-incubate the virus dilutions with the this compound solutions for 1 hour at 37°C.

-

Infect the cell monolayers with the virus-lactimidomycin mixtures. Include a virus-only control.

-

Incubate for 1-2 hours to allow for viral adsorption.

-

Remove the inoculum and overlay the cells with the agarose or methylcellulose medium containing the respective concentrations of this compound.

-

Incubate the plates until plaques are visible (typically 3-7 days).

-

Fix the cells with 10% formalin and stain with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control.

-

Determine the EC₅₀ value.

Conclusion

This compound stands out as a promising natural product with a unique 12-membered lactone ring and potent biological activities. Its well-defined mechanism of action, involving the inhibition of eukaryotic translation elongation, provides a strong rationale for its observed anticancer and broad-spectrum antiviral effects. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and its analogs. Future research should focus on expanding the evaluation of its efficacy against a wider range of cancer types and viruses, as well as on optimizing its pharmacological properties for potential clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Eukaryotic Translation Elongation by Cycloheximide and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. This compound is a broad-spectrum inhibitor of dengue and other RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Biological Activities of Lactimidomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract